delta-Hemolysin

Description

Properties

CAS No. |

74838-20-3 |

|---|---|

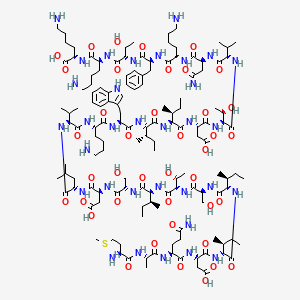

Molecular Formula |

C137H227N33O40S |

Molecular Weight |

3008.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C137H227N33O40S/c1-22-69(12)104(129(201)158-94(62-101(182)183)124(196)169-110(76(19)174)135(207)162-103(68(10)11)128(200)157-91(59-98(144)177)118(190)148-83(44-32-36-51-138)115(187)153-89(57-78-40-28-27-29-41-78)121(193)168-109(75(18)173)134(206)150-84(45-33-37-52-139)114(186)151-87(137(209)210)47-35-39-54-141)165-132(204)107(72(15)25-4)163-122(194)90(58-79-63-145-82-43-31-30-42-80(79)82)154-116(188)85(46-34-38-53-140)149-127(199)102(67(8)9)161-120(192)88(56-66(6)7)152-119(191)92(60-99(178)179)156-125(197)95(64-171)159-131(203)106(71(14)24-3)167-136(208)111(77(20)175)170-126(198)96(65-172)160-130(202)105(70(13)23-2)166-133(205)108(73(16)26-5)164-123(195)93(61-100(180)181)155-117(189)86(48-49-97(143)176)147-112(184)74(17)146-113(185)81(142)50-55-211-21/h27-31,40-43,63,66-77,81,83-96,102-111,145,171-175H,22-26,32-39,44-62,64-65,138-142H2,1-21H3,(H2,143,176)(H2,144,177)(H,146,185)(H,147,184)(H,148,190)(H,149,199)(H,150,206)(H,151,186)(H,152,191)(H,153,187)(H,154,188)(H,155,189)(H,156,197)(H,157,200)(H,158,201)(H,159,203)(H,160,202)(H,161,192)(H,162,207)(H,163,194)(H,164,195)(H,165,204)(H,166,205)(H,167,208)(H,168,193)(H,169,196)(H,170,198)(H,178,179)(H,180,181)(H,182,183)(H,209,210)/t69-,70-,71-,72-,73-,74-,75+,76+,77+,81-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-/m0/s1 |

InChI Key |

FWPKHBSTLJXXIA-CATQOQJWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Foundational & Exploratory

Delta-Hemolysin: A Phenol-Soluble Modulin at the Core of Staphylococcal Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-hemolysin (δ-hemolysin), a member of the phenol-soluble modulin (PSM) family of peptides, is a crucial virulence factor produced by Staphylococcus aureus. This technical guide provides a comprehensive overview of δ-hemolysin, focusing on its biochemical properties, mechanism of action, and role in host-pathogen interactions. We present quantitative data on its cytolytic and immunomodulatory activities, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, immunology, and drug development seeking to understand and target this important bacterial toxin.

Introduction

Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of diseases, ranging from minor skin infections to life-threatening conditions like sepsis and toxic shock syndrome. Its virulence is attributed to a vast arsenal of secreted and cell-surface-associated proteins, among which are the phenol-soluble modulins (PSMs). This family of small, amphipathic, α-helical peptides plays a significant role in staphylococcal pathogenesis.[1]

This compound (also known as δ-toxin or Hld) is a well-characterized member of the α-type PSMs.[2][3] It is a 26-amino-acid peptide with a molecular weight of approximately 3 kDa.[4] Encoded by the hld gene, its expression is tightly regulated by the Accessory Gene Regulator (agr) quorum-sensing system, ensuring its production is coordinated with bacterial population density.[5]

Functionally, δ-hemolysin exhibits broad cytolytic activity against a variety of host cells, including erythrocytes, neutrophils, and mast cells.[2][6] This lytic capability is attributed to its detergent-like properties, allowing it to disrupt cell membranes in a receptor-independent manner.[5] Beyond its direct cytotoxic effects, δ-hemolysin also acts as a potent immunomodulatory molecule, triggering pro-inflammatory responses through the activation of specific host cell receptors, most notably the Formyl Peptide Receptor 2 (FPR2).[4][7] This dual functionality underscores its importance in the pathogenesis of S. aureus infections.

This guide will delve into the technical details of δ-hemolysin's biology, providing researchers with the necessary information to design and execute experiments aimed at understanding its function and developing novel therapeutic strategies.

Biochemical and Functional Properties

This compound is an amphipathic peptide, meaning it possesses both hydrophobic and hydrophilic regions. This property is crucial for its α-helical structure and its ability to interact with and disrupt the lipid bilayers of host cell membranes.[2] Its mode of action is concentration-dependent; at lower concentrations, it can perturb the membrane, while at higher concentrations, it leads to complete cell lysis.[2]

Data Presentation: Quantitative Analysis of this compound Activity

The biological activities of δ-hemolysin and other related PSMs have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

| Toxin | Cell Type | Activity Assessed | Effective Concentration (µg/mL) | Effective Concentration (µM) | Reference |

| This compound | Horse Red Blood Cells | Hemolysis | Starting at 250 (2-fold dilutions) | ~83 (starting) | |

| This compound | Human Mast Cells (HMC-1) | Tryptase & LDH Release | 0.5 - 200 | 0.16 - ~66.7 | [8][9] |

| PSMα1 | Human Mast Cells (HMC-1) | Tryptase & LDH Release | 0.5 - 200 | 0.22 - ~88.9 | [8][9] |

| PSMα3 | Human Mast Cells (HMC-1) | Tryptase & LDH Release | 5 - 200 | 1.9 - ~76.9 | [8][9] |

| PSMα peptides | Human Neutrophils | ROS Production | Nanomolar concentrations | Nanomolar concentrations | [4] |

| PSMα peptides | Human Neutrophils | Cytotoxicity | High nanomolar to low micromolar | High nanomolar to low micromolar | [7] |

Note: The molecular weight of δ-hemolysin is ~3 kDa, PSMα1 is ~2.2 kDa, and PSMα3 is ~2.6 kDa.

Signaling Pathways

This compound and other α-type PSMs are recognized by the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor expressed on various immune cells, including neutrophils and mast cells.[4][7] This interaction initiates a signaling cascade that leads to a pro-inflammatory response.

FPR2 Signaling Pathway

The binding of δ-hemolysin to FPR2 triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10][11] This signaling pathway ultimately results in the activation of downstream effectors such as p38 MAP kinase and ERK, leading to cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[6][10][11][12]

Caption: FPR2 signaling cascade initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activities of δ-hemolysin.

Purification of this compound from S. aureus Culture

This protocol describes a method for purifying δ-hemolysin from bacterial culture supernatants.[3][13][14]

Materials:

-

S. aureus strain known to produce δ-hemolysin (e.g., strain 146P)

-

Brain Heart Infusion (BHI) agar plates

-

Dialysis membranes (e.g., cellulose)

-

Deionized distilled water

-

Hydroxyapatite chromatography column

-

Phosphate buffers for elution

-

Polyvinylpyrrolidone or polyethylene glycol for concentration

-

HPLC system with a C18 reverse-phase column

-

Acetonitrile and trifluoroacetic acid for HPLC

Procedure:

-

Culture the S. aureus strain on BHI agar plates overlaid with dialysis membranes at 37°C for 20-24 hours under 10% CO2.[13]

-

Harvest the bacterial growth from the dialysis membranes in a minimal volume of deionized distilled water.

-

Centrifuge the bacterial suspension to pellet the cells and collect the supernatant containing crude δ-hemolysin.

-

Apply the supernatant to a hydroxyapatite column equilibrated with a low concentration phosphate buffer.

-

Elute the bound proteins using a gradient of increasing phosphate buffer concentration.

-

Collect fractions and assay for hemolytic activity to identify those containing δ-hemolysin.

-

Pool the active fractions and concentrate them using dialysis against a high molecular weight polymer like polyvinylpyrrolidone or polyethylene glycol.[3]

-

Perform a final purification step using reverse-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Collect the peak corresponding to δ-hemolysin and verify its purity and identity by mass spectrometry.

Hemolysis Assay

This protocol is used to quantify the erythrocyte-lysing activity of δ-hemolysin.[15][16][17]

Materials:

-

Purified or synthetic δ-hemolysin

-

Freshly collected erythrocytes (e.g., horse, rabbit, or human)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (V-bottom or U-bottom)

-

Triton X-100 (1% v/v) as a positive control for 100% hemolysis

-

Spectrophotometer or microplate reader

Procedure:

-

Wash the erythrocytes three times in cold PBS by centrifugation (e.g., 500 x g for 5 minutes) and resuspend to a final concentration of 1-2% (v/v) in PBS.

-

Prepare serial dilutions of δ-hemolysin in PBS in a 96-well plate.

-

Add the erythrocyte suspension to each well containing the δ-hemolysin dilutions.

-

Include negative controls (erythrocytes in PBS alone) and positive controls (erythrocytes with 1% Triton X-100).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact erythrocytes.

-

Carefully transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength of 416 nm or 540 nm, which corresponds to the release of hemoglobin.

-

Calculate the percentage of hemolysis relative to the positive control.

Mast Cell Degranulation Assay

This protocol measures the ability of δ-hemolysin to induce the release of granular contents, such as tryptase, from mast cells.[1][8][9][18]

Materials:

-

Human mast cell line (e.g., HMC-1)

-

Purified or synthetic δ-hemolysin

-

Cell culture medium (e.g., RPMI-1640)

-

Cell lysis buffer (positive control)

-

Tryptase activity assay kit or ELISA for tryptase detection

Procedure:

-

Culture HMC-1 cells to the desired density and resuspend them in fresh culture medium at a concentration of approximately 1 x 10^6 cells/mL.

-

Incubate the cells with various concentrations of δ-hemolysin (e.g., 0.1 to 100 µg/mL) in microcentrifuge tubes or a 96-well plate.

-

Include negative controls (cells in medium alone) and positive controls (cells with lysis buffer).

-

Incubate at 37°C for a specified time, typically 1 to 3 hours.[8][9]

-

Pellet the cells by centrifugation (e.g., 200 x g for 10 minutes).

-

Collect the supernatant and measure the tryptase activity or concentration using a commercially available kit according to the manufacturer's instructions.

-

Calculate the percentage of tryptase release relative to the positive control.

Calcium Flux Assay

This protocol is used to measure the increase in intracellular calcium concentration in immune cells, such as neutrophils, upon stimulation with δ-hemolysin.

Materials:

-

Isolated human neutrophils or a suitable cell line (e.g., HL-60)

-

Purified or synthetic δ-hemolysin

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

HEPES-buffered saline with and without calcium

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Isolate neutrophils from fresh human blood or culture the desired cell line.

-

Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in calcium-free buffer for 30-45 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend them in a buffer containing calcium.

-

Establish a baseline fluorescence reading using a flow cytometer or fluorescence plate reader.

-

Add δ-hemolysin at the desired concentration to the cell suspension and immediately begin recording the change in fluorescence over time.

-

The increase in fluorescence intensity corresponds to the influx of calcium into the cytoplasm.

Experimental Workflows

The study of δ-hemolysin and other bacterial toxins often follows a logical progression of experiments to fully characterize their activity.

General Workflow for Toxin Characterization

A typical workflow for characterizing a bacterial toxin like δ-hemolysin involves several stages, from initial identification to detailed mechanistic studies.

Caption: A generalized workflow for bacterial toxin research.

Conclusion

This compound is a multifaceted virulence factor of S. aureus that contributes to pathogenesis through both direct cytolytic activity and the modulation of the host immune response. Its classification as a phenol-soluble modulin places it within a family of peptides that are increasingly recognized for their importance in staphylococcal infections. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the mechanisms of δ-hemolysin and other PSMs. A deeper understanding of these toxins will be instrumental in the development of novel anti-virulence strategies to combat the growing threat of antibiotic-resistant S. aureus. By targeting key virulence factors like δ-hemolysin, it may be possible to disarm the pathogen without exerting the selective pressure that drives antibiotic resistance, offering a promising avenue for future therapeutic interventions.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Staphylococcal alpha-Phenol Soluble Modulins contribute to neutrophil lysis after phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Properties of Staphylococcal Delta Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor-Dependent and -Independent Immunomodulatory Effects of Phenol-Soluble Modulin Peptides from Staphylococcus aureus on Human Neutrophils Are Abrogated through Peptide Inactivation by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Approaches to Explore Bacterial Toxin Entry into the Host Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenol-soluble modulin α and β display divergent roles in mice with staphylococcal septic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenol-Soluble Modulin α Peptide Toxins from Aggressive Staphylococcus aureus Induce Rapid Formation of Neutrophil Extracellular Traps through a Reactive Oxygen Species-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification and Properties of Staphylococcal δ-Hemolysin I. Production of δ-Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hemolysis Assay [protocols.io]

- 16. mdpi.com [mdpi.com]

- 17. thno.org [thno.org]

- 18. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary structure and amino acid sequence of delta-hemolysin (δ-hemolysin), a cytolytic peptide toxin produced by Staphylococcus aureus. This compound is a significant virulence factor and a model for studying peptide-membrane interactions. This document outlines its biochemical properties, the experimental protocols for sequence determination, and a visualization of its mechanism of action.

Primary Structure and Physicochemical Properties

This compound is a small, 26-amino acid peptide.[1][2] Its primary structure is characterized by a high proportion of hydrophobic residues and a net neutral charge at physiological pH.[3] The N-terminus of the mature peptide is N-formylmethionine.[1] These features contribute to its amphipathic, alpha-helical secondary structure, which is crucial for its membrane-disrupting activity.[3]

Amino Acid Sequence

The canonical amino acid sequence of this compound from Staphylococcus aureus is:

MAQDIISTIGDLVKWIIDTVNKFTKK [4]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the primary structure of this compound.

| Property | Value | Reference(s) |

| Number of Amino Acids | 26 | [1][2][5] |

| Molecular Weight | 2978.515 Da | [4] |

| Theoretical Isoelectric Point (pI) | 9.37 | [4] |

| Formula | C137H227N33O40S | [6] |

| N-terminal Modification | N-formylmethionine | [1] |

Experimental Protocols for Amino Acid Sequence Determination

The determination of the amino acid sequence of this compound historically and currently relies on a combination of peptide purification, amino acid analysis, and direct sequencing methodologies. The following sections detail the principles and generalized protocols for these key experiments.

Purification of this compound

Prior to sequencing, this compound must be purified from Staphylococcus aureus culture supernatants.

Protocol for Purification:

-

Bacterial Culture: Grow a selected hemolytic strain of Staphylococcus aureus on a suitable medium, such as Brain Liver Heart agar plates overlaid with dialysis membranes, to obtain a concentrated preparation of the toxin.[7]

-

Harvesting: Harvest the bacterial growth from the dialysis membranes in deionized water.[7]

-

Initial Purification: Subject the crude extract to ammonium sulfate fractionation and precipitation at pH 4.5 to enrich for this compound.

-

Chromatographic Separation: Further purify the sample using techniques like hydroxyapatite chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve homogeneity.[6]

Amino Acid Composition Analysis

This procedure determines the relative abundance of each amino acid in the purified peptide.

Protocol for Amino Acid Analysis:

-

Acid Hydrolysis: Place the purified and dried peptide sample in a hydrolysis tube. Add 6 N hydrochloric acid containing 0.1% to 1.0% phenol to prevent halogenation of tyrosine.[2] Seal the tube under vacuum and heat to hydrolyze the peptide bonds.[8]

-

Derivatization: Derivatize the resulting free amino acids to make them detectable. A common method is reaction with ninhydrin or o-phthalaldehyde (OPA).[9]

-

Chromatographic Separation: Separate the derivatized amino acids using ion-exchange chromatography.[8] An automated amino acid analyzer is typically used for this step.[8]

-

Quantification: Detect the separated amino acids photometrically and quantify them by comparing their peak areas to those of known standards.[10]

N-terminal Sequencing by Edman Degradation

Edman degradation is a classic method for sequentially removing and identifying amino acids from the N-terminus of a peptide.[3][5]

Protocol for Edman Degradation:

-

Coupling: React the purified peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC couples with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[3]

-

Cleavage: Treat the PTC-peptide with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[3]

-

Extraction and Conversion: Extract the ATZ-amino acid with an organic solvent. Convert the more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[3]

-

Identification: Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.[11]

-

Repetition: Subject the remaining shortened peptide to another cycle of Edman degradation to identify the next amino acid in the sequence.[5] This process is typically automated.[5]

Sequencing by Tandem Mass Spectrometry (MS/MS)

Modern protein and peptide sequencing predominantly utilizes tandem mass spectrometry for its high sensitivity and speed.[12]

Protocol for Sequencing by MS/MS:

-

Sample Preparation and Digestion (Optional): For larger proteins, enzymatic digestion (e.g., with trypsin) is performed to generate smaller peptide fragments.[1][12] For a small peptide like this compound, this step may be omitted.

-

Ionization: Introduce the purified peptide into the mass spectrometer and ionize it using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]

-

First Mass Analysis (MS1): Measure the mass-to-charge (m/z) ratio of the intact peptide ions (precursor ions).[1]

-

Fragmentation: Select precursor ions of a specific m/z and subject them to fragmentation by collision with an inert gas (Collision-Induced Dissociation - CID) or other methods. This breaks the peptide bonds at predictable locations.

-

Second Mass Analysis (MS2): Measure the m/z ratios of the resulting fragment ions. The mass differences between the fragment ions correspond to the masses of individual amino acid residues.[1]

-

Sequence Reconstruction: Use specialized software to analyze the fragmentation pattern (the MS/MS spectrum) and reconstruct the amino acid sequence of the peptide de novo or by matching it to a protein sequence database.[1][12]

Visualization of this compound's Mechanism of Action

This compound exerts its cytolytic effect by directly interacting with and disrupting the cell membrane.[3] This process can be visualized as a multi-step workflow.

Caption: Workflow of this compound's interaction with a target cell membrane.

This guide provides a comprehensive overview of the primary structure of this compound, the experimental approaches to determine its amino acid sequence, and a visual representation of its mode of action. This information is foundational for researchers investigating staphylococcal virulence and for professionals in drug development targeting bacterial toxins.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 4. Mass Spectrometry in Protein Sequencing - Creative Proteomics [creative-proteomics.com]

- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Purification and Properties of Staphylococcal Delta Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and properties of staphylococcal this compound. I. Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. usp.org [usp.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 12. Principle and Steps of Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

The Cytolytic Efficacy of Delta-Hemolysin on Erythrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-hemolysin (δ-hemolysin), a 26-amino acid peptide toxin produced by Staphylococcus aureus, is a significant virulence factor contributing to the pathogen's ability to damage host tissues. As a member of the phenol-soluble modulin (PSM) peptide family, its primary mode of action is the disruption of cell membranes, leading to cytolysis. This technical guide provides an in-depth analysis of the cytolytic activity of this compound specifically on erythrocytes, offering a valuable resource for researchers in infectious diseases, membrane biophysics, and drug development.

This compound's amphipathic α-helical structure allows it to directly interact with the lipid bilayer of target cells without the need for a specific protein receptor. This broadens its lytic capability to erythrocytes from a wide range of species.[1] The mechanism of lysis is concentration-dependent and can manifest as either the formation of transmembrane pores or a more general destabilization and detergent-like solubilization of the membrane.[2]

This guide summarizes the available quantitative data on this compound's hemolytic activity, details the experimental protocols for its assessment, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Analysis of Hemolytic Activity

The hemolytic potency of this compound varies depending on the source of the erythrocytes and the presence of other staphylococcal toxins. While precise HC50 (the concentration of toxin causing 50% hemolysis) values are not consistently reported across the literature, effective concentrations for lytic activity have been documented.

| Erythrocyte Species | Effective Hemolytic Concentration (µg/mL) | Synergistic Activity | Reference |

| Human | 1 | With β-hemolysin: 0.1 | [2] |

| Horse | Starting concentration for lysis assay: 250 (with 2-fold dilutions) | Not specified | |

| Rabbit | Lysis observed, but specific concentration not detailed | Not specified | [3][4] |

| Sheep | Lysis observed, particularly in synergistic assays | Strong synergism with β-hemolysin | [4] |

| Ox | Lysis observed in synergistic assays | Synergism with β-hemolysin | [5] |

Note: The variability in reported effective concentrations can be attributed to differences in experimental protocols, including erythrocyte preparation, incubation time, and the purity of the this compound used.

Factors Influencing Cytolytic Activity

Several factors can modulate the hemolytic activity of this compound:

-

Temperature: Hemolytic assays are typically conducted at 37°C. The lytic process is temperature-dependent, with activity generally increasing up to an optimal temperature before denaturation occurs.[6]

-

Membrane Composition: this compound preferentially binds to lipid-disordered domains within the cell membrane.[1] The specific lipid composition of the erythrocyte membrane can, therefore, influence the toxin's binding and lytic efficacy.

-

Inhibitors: Phospholipids and normal sera have been shown to inhibit the hemolytic activity of this compound.[7] Specific fatty acids can also modulate its activity, with some augmenting and others inhibiting lysis.[6]

-

Synergism: The hemolytic activity of this compound is significantly enhanced in the presence of staphylococcal β-hemolysin. This synergistic action leads to a more potent lytic effect at lower concentrations of this compound.[2][5]

Experimental Protocols

Preparation of Erythrocytes

A standardized preparation of erythrocytes is crucial for reproducible hemolytic assays.

Materials:

-

Whole blood (e.g., human, rabbit, sheep, horse) with anticoagulant (e.g., heparin, EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

Procedure:

-

Collect whole blood and transfer it to a centrifuge tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the erythrocytes.

-

Carefully aspirate and discard the supernatant, including the buffy coat.

-

Resuspend the erythrocyte pellet in 10 volumes of cold PBS.

-

Repeat the centrifugation and washing steps (steps 2-4) three to four times until the supernatant is clear.

-

After the final wash, resuspend the erythrocyte pellet in PBS to the desired concentration (e.g., a 2% v/v suspension).

Hemolytic Assay

This protocol outlines a typical endpoint assay to quantify the hemolytic activity of this compound.

Materials:

-

Prepared erythrocyte suspension (e.g., 2% in PBS)

-

Purified this compound of known concentration

-

PBS, pH 7.4

-

Triton X-100 (1% v/v in PBS) for positive control (100% lysis)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in PBS in a 96-well plate. A typical starting concentration could be 250 µg/mL with 2-fold serial dilutions.

-

Add an equal volume of the prepared erythrocyte suspension to each well containing the this compound dilutions.

-

For the negative control (0% lysis), add an equal volume of PBS to the erythrocyte suspension.

-

For the positive control (100% lysis), add an equal volume of 1% Triton X-100 to the erythrocyte suspension.

-

Incubate the plate at 37°C for 30 to 60 minutes.[3]

-

After incubation, centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact erythrocytes and cell debris.

-

Carefully transfer the supernatant from each well to a new 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 416 nm or 540 nm).[3]

-

Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100

Visualizing the Mechanism and Workflow

Mechanism of Action

This compound's interaction with the erythrocyte membrane is a direct physical process that does not involve a classical signaling pathway. The following diagram illustrates the proposed concentration-dependent mechanisms.

Caption: Proposed mechanisms of this compound-induced erythrocyte lysis.

Experimental Workflow

The following diagram outlines the key steps in a standard hemolytic assay to quantify the cytolytic activity of this compound.

References

- 1. Effects of Staphylococcal Alpha-, Beta-, Delta-, and Gamma-Hemolysins on Human Diploid Fibroblasts and HeLa Cells: Evaluation of a New Quantitative Assay for Measuring Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staphylococcus aureus Hemolysins, bi-component Leukocidins, and Cytolytic Peptides: A Redundant Arsenal of Membrane-Damaging Virulence Factors? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of hemolysins of Staphylococcus strains isolated from human and bovine, southern Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new haemolysin from Staphylococcus aureus which lyses horse erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of fatty acids on Staphylococcus aureus delta-toxin hemolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disruption of bacterial protoplasts and spheroplasts by staphylococcal delta hemolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Delta-Hemolysin in Staphylococcal Virulence: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-hemolysin (δ-toxin), a 26-amino-acid peptide toxin produced by Staphylococcus aureus, has emerged as a significant contributor to the bacterium's virulence. Encoded by the hld gene, which is embedded within the transcript of the master virulence regulator RNAIII of the accessory gene regulator (agr) quorum-sensing system, δ-toxin plays a multifaceted role in pathogenesis. This technical guide provides an in-depth analysis of the discovery and characterization of δ-toxin's function in virulence, focusing on its cytotoxic and immunomodulatory activities. We present quantitative data on its lytic potency, detailed experimental protocols for its study, and visualizations of the key signaling pathways it perturbs. This document is intended to serve as a comprehensive resource for researchers engaged in the study of staphylococcal pathogenesis and the development of novel anti-virulence therapeutics.

Introduction to this compound (δ-Toxin)

This compound is a member of the Phenol-Soluble Modulin (PSM) family of peptides, characterized by their amphipathic α-helical structure. This structure endows δ-toxin with detergent-like properties, allowing it to interact directly with and disrupt the integrity of biological membranes. Unlike many other bacterial toxins, δ-toxin does not rely on a specific protein receptor for its activity, enabling it to lyse a wide spectrum of cell types, including erythrocytes, leukocytes, and various other mammalian cells. Its expression is tightly regulated by the agr quorum-sensing system, ensuring its production is coordinated with bacterial population density and the expression of other virulence factors.

Mechanisms of Action and Role in Virulence

The contribution of δ-toxin to S. aureus virulence is multifaceted, stemming from its ability to directly damage host cells and modulate the host immune response.

Cytolytic Activity

Delta-toxin's primary virulence mechanism is its ability to lyse host cells. This is achieved through several proposed mechanisms:

-

Pore Formation: The amphipathic nature of δ-toxin facilitates its insertion into the lipid bilayer of host cell membranes. Once inserted, monomers can oligomerize to form transmembrane pores, leading to the leakage of cellular contents and ultimately, cell death.

-

Membrane Destabilization: By inserting into the membrane, δ-toxin can alter the natural curvature and fluidity of the lipid bilayer, leading to its destabilization and rupture without the formation of discrete pores.

-

Detergent-like Effect: At higher concentrations, δ-toxin can act as a detergent, solubilizing the cell membrane and causing rapid cell lysis.

This broad cytolytic activity contributes to tissue damage at the site of infection and provides the bacteria with nutrients from lysed host cells.

Immunomodulatory Functions

Beyond its direct cytotoxic effects, δ-toxin plays a crucial role in modulating the host's immune response.

-

Mast Cell Degranulation: Delta-toxin is a potent inducer of mast cell degranulation.[1] This leads to the release of pro-inflammatory mediators such as histamine, tryptase, and cytokines, which can contribute to the inflammatory symptoms of S. aureus infections, including the itching associated with atopic dermatitis.[1][2]

-

Neutrophil Activation and Lysis: Delta-toxin has complex interactions with neutrophils. At sub-lytic concentrations, it can prime neutrophils, leading to an enhanced oxidative burst and the production of inflammatory mediators.[3][4] However, at higher concentrations, it contributes to neutrophil lysis, a key strategy for immune evasion by S. aureus.

-

Interaction with Formyl Peptide Receptor 2 (FPR2): Delta-toxin is recognized by the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor expressed on leukocytes.[5] This interaction can trigger pro-inflammatory signaling cascades, contributing to the recruitment of immune cells to the site of infection.

Quantitative Analysis of this compound Activity

The following tables summarize quantitative data on the cytotoxic and pro-inflammatory activities of δ-toxin from various studies.

| Table 1: Cytotoxicity of this compound | ||

| Cell Type | Assay | Effective Concentration & Results |

| Human Neutrophils | Oxygen Radical Production | 0.15 to 15 µg/mL triggers production.[3] |

| Human Neutrophils | Enzyme Release (Lysozyme, β-glucuronidase) | Release observed at high concentrations (15 µg/mL).[3] |

| Human Mast Cell Line (HMC-1) | Tryptase and LDH Release | Dose-dependent release from 0.1 µg/mL to 200 µg/mL.[6] |

| Macrophage Cell Line (RAW264.7) | Cytotoxicity (via MVs) | MVs from WT S. aureus (containing Hld) were cytotoxic at 5, 10, and 20 µg/mL. MVs from an hld mutant showed significantly reduced cytotoxicity.[7] |

| Mice | Lethal Dose (Intravenous) | Minimum lethal intravenous dose is approximately 110 mg/kg.[8] |

| Guinea Pigs | Lethal Dose (Intravenous) | Minimum lethal intravenous dose is approximately 30 mg/kg.[8] |

| Table 2: Hemolytic Activity of this compound | ||

| Erythrocyte Source | Assay | Effective Concentration & Results |

| Rabbit Erythrocytes | Hemolysis Assay (via MVs) | MVs from WT S. aureus (containing Hld) showed higher hemolytic activity at 1, 2.5, 5, and 10 µg/mL compared to MVs from an hld mutant.[7] |

| Horse Erythrocytes | Hemolysis Assay | Lysis observed with purified δ-toxin starting at a concentration of 250 µg/mL and tested with 2-fold dilutions. |

| Table 3: In Vivo Virulence Contribution of this compound Regulation | ||

| Mouse Model | S. aureus Strain | Key Findings |

| Skin Infection | Wild-type vs. Δagr or ΔsaeRS mutants | Deletion of agr or saeRS (regulators of hld) eliminated dermonecrosis and resulted in a nearly 10-fold decrease in bacterial recovery from skin lesions.[9] |

| Skin Infection | Wild-type vs. ΔarlRS or ΔmgrA mutants | Mutants in the ArlRS-MgrA cascade (which regulates virulence) showed decreased dermonecrotic lesion size and reduced bacterial burden in skin biopsies.[10] |

| Peritoneal Infection | Wild-type vs. various mutants | High doses of S. aureus (>10^9 CFU) were required for lethal infection.[11] |

| Systemic Infection | Wild-type | Intravenous inoculation with 10^6–10^7 CFU leads to bacteremia and abscess formation in various organs.[12] |

Signaling Pathways Perturbed by this compound

Delta-toxin's interaction with host cells triggers specific signaling cascades that contribute to its pro-inflammatory and cytotoxic effects.

Mast Cell Degranulation

Delta-toxin induces mast cell degranulation through a mechanism that is dependent on phosphoinositide 3-kinase (PI3K) and calcium influx, but independent of spleen tyrosine kinase (Syk), which is typically involved in IgE-mediated degranulation.[1]

Caption: this compound induced mast cell degranulation pathway.

Formyl Peptide Receptor 2 (FPR2) Activation

Delta-toxin, as a member of the PSM family, activates the G-protein coupled receptor FPR2 on leukocytes. This activation leads to downstream signaling through various pathways, including the activation of phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade, culminating in a pro-inflammatory response.[5][13][14]

Caption: FPR2 signaling cascade initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of δ-toxin in virulence.

Purification of this compound

A common method for obtaining concentrated δ-toxin involves culturing S. aureus on dialysis membranes.

Caption: Workflow for the purification of this compound.

Protocol:

-

Bacterial Culture: Select highly hemolytic colonies of S. aureus (e.g., strain 146P).

-

Membrane Culture: Spread the selected colonies onto dialysis membranes laid over Brain Liver Heart agar plates.

-

Incubation: Incubate the plates at 37°C for 20 hours in an atmosphere of 10% CO₂.

-

Harvesting: Harvest the bacterial growth from the membranes in a small volume of deionized distilled water to obtain a concentrated preparation of secreted proteins, including δ-toxin.

-

Further Purification: For highly purified δ-toxin, the harvested supernatant can be subjected to further purification steps such as adsorption to and selective elution from hydroxyapatite, followed by dialysis.[8]

Hemolysis Assay

This assay quantifies the erythrocyte-lysing activity of δ-toxin.

Caption: Workflow for a quantitative hemolysis assay.

Protocol:

-

Prepare RBC Suspension: Collect whole blood (e.g., from a rabbit) into a tube with an anticoagulant. Wash the erythrocytes three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the packed RBCs to a 2% (v/v) suspension in PBS.

-

Sample Preparation: Prepare serial dilutions of purified δ-toxin or culture supernatants in PBS in a 96-well plate.

-

Incubation: Add the 2% RBC suspension to each well containing the δ-toxin dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis). Incubate the plate at 37°C for 30 to 60 minutes.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis for each sample using the formula: [(OD_sample - OD_negative_control) / (OD_positive_control - OD_negative_control)] * 100.

Cytotoxicity Assay (LDH Release)

This assay measures cell membrane damage by quantifying the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells.

Protocol:

-

Cell Culture: Seed target cells (e.g., RAW264.7 macrophages) in a 96-well plate and culture until they form a confluent monolayer.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of δ-toxin. Include a negative control (cells in medium only) and a positive control (cells treated with a lysis buffer).

-

Incubation: Incubate the plate for a defined period (e.g., 6 hours) at 37°C with 5% CO₂.

-

Sample Collection: After incubation, centrifuge the plate and collect the supernatant.

-

LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored product, which is then quantified by measuring its absorbance.

-

Calculation: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the positive control.

Mouse Model of Skin Infection

This in vivo model is used to assess the contribution of δ-toxin to the pathogenesis of skin and soft tissue infections.

Protocol:

-

Bacterial Preparation: Grow S. aureus (wild-type and an isogenic hld deletion mutant) to the mid-exponential phase of growth. Wash and resuspend the bacteria in sterile PBS to the desired inoculum concentration (e.g., 1 x 10⁷ CFU per 100 µL).

-

Infection: Anesthetize the mice and inject the bacterial suspension subcutaneously into the flank.

-

Monitoring: Monitor the mice daily for the development of skin lesions. Measure the size of the abscesses and any associated dermonecrosis using a caliper.

-

Bacterial Burden Analysis: At specific time points post-infection, euthanize the mice and excise the infected skin tissue. Homogenize the tissue and perform serial dilutions for plating on agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

-

Histopathology: Fix the excised tissue in formalin, embed in paraffin, and section for histological staining (e.g., with hematoxylin and eosin) to assess the inflammatory infiltrate and tissue damage.

Conclusion and Future Directions

The discovery of δ-toxin's role in virulence has significantly advanced our understanding of S. aureus pathogenesis. Its dual function as both a potent cytolysin and an immunomodulator highlights the sophisticated strategies employed by this pathogen to overcome host defenses. The experimental protocols and signaling pathways detailed in this guide provide a framework for further investigation into the precise molecular mechanisms of δ-toxin activity.

Future research should focus on:

-

Defining the structural basis of δ-toxin's interaction with membranes to better understand its mechanism of pore formation and disruption.

-

Elucidating the full range of host cell receptors and signaling pathways that are targeted by δ-toxin.

-

Evaluating the therapeutic potential of inhibitors of δ-toxin or its regulatory pathways as novel anti-virulence agents to combat S. aureus infections.

By continuing to unravel the complexities of δ-toxin's function, the scientific community can pave the way for new strategies to disarm this formidable pathogen.

References

- 1. Staphylococcus δ-toxin induces allergic skin disease by activating mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Staphylococcus aureus delta-toxin on human granulocyte functions and platelet-activating-factor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human Formyl Peptide Receptor 2 (FPR2/ALX) Senses Highly Pathogenic Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and Properties of Staphylococcal Delta Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Staphylococcus aureus uses the ArlRS and MgrA cascade to regulate immune evasion during skin infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]

- 14. researchgate.net [researchgate.net]

Foundational Studies on Delta-Hemolysin Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-hemolysin (δ-hemolysin), a 26-amino acid peptide toxin produced by Staphylococcus aureus, is a significant virulence factor with a broad spectrum of cytolytic activity.[1] Its amphipathic, alpha-helical structure allows it to directly interact with and disrupt cell membranes, leading to cell lysis.[2][3] This technical guide provides an in-depth overview of the foundational studies on this compound's function, focusing on its mechanism of action, interaction with host cells, and the downstream signaling pathways it triggers. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target staphylococcal pathogenesis.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data from foundational studies on the hemolytic and cytotoxic activity of this compound.

Table 1: Hemolytic Activity of this compound

| Erythrocyte Species | Hemolytic Concentration (HC50) | Assay Conditions | Reference |

| Horse | Starting concentration of 250 µg/mL with 2-fold dilutions showed lytic activity | 45 min incubation at 37°C | [4] |

| Rabbit | More susceptible to δ-toxin compared to sheep erythrocytes | TSA with 5% rabbit blood, incubated at 37°C for 24h, then 4°C for 24h | [5] |

| Human | Not specified | Not specified | [1] |

| Sheep | Synergistic hemolysis with beta-hemolysin | Not specified | [1] |

Table 2: Cytotoxic and Pro-inflammatory Effects of this compound

| Cell Type | Effect | Concentration | Assay Conditions | Reference |

| Human Neutrophils | Oxygen radical production | 0.15 to 15 µg/mL | Luminol-enhanced chemiluminescence | [6] |

| Human Neutrophils | Release of lysozyme and β-glucuronidase | 15 µg/mL | Not specified | [6] |

| Human Monocytes | TNF-α production | Not specified | Not specified | [7] |

| Macrophage RAW264.7 cells | Cytotoxicity | 5, 10, and 20 µg/mL | 6h incubation, CCK-8 and LDH release assays | [8] |

| Mice (in vivo) | IL-6 production | 20 µg/mL (of Hld-loaded MVs) | Intraperitoneal injection, sera collected at 6h | [4] |

| Human Diploid Fibroblasts | Release of tritiated substances | Not specified | Incubation for up to 30 min | [9] |

Signaling Pathways of this compound

This compound exerts its effects on host cells through direct membrane perturbation and the activation of specific signaling cascades.

Mechanism of Membrane Interaction and Pore Formation

This compound's interaction with the cell membrane is a critical first step in its cytotoxic function. It preferentially binds to the liquid-disordered (l(d)) domains of the lipid bilayer, which are enriched in unsaturated phosphatidylcholine.[10] This partitioning into l(d) domains leads to a localized increase in peptide concentration, facilitating aggregation and subsequent pore formation.[2][10] The formation of these pores disrupts the osmotic balance of the cell, leading to swelling and eventual lysis.

Caption: this compound preferentially binds to lipid-disordered domains, leading to aggregation and pore formation.

Induction of Pro-inflammatory Signaling

Beyond its direct lytic activity, this compound is a potent activator of immune cell signaling, contributing to the inflammatory response during S. aureus infection.

In neutrophils, this compound induces a rapid influx of calcium (Ca²⁺).[6] This increase in intracellular Ca²⁺, along with other signals, can lead to the activation of the NLRP3 inflammasome. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. Furthermore, this compound stimulates the production of other pro-inflammatory mediators, such as TNF-α in monocytes.[7]

Caption: this compound triggers pro-inflammatory signaling pathways in immune cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of foundational studies on this compound.

Hemolysis Assay

This protocol is used to quantify the erythrocyte-lysing activity of this compound.

Materials:

-

Purified this compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Freshly collected erythrocytes (e.g., horse, rabbit)

-

Triton X-100 (1% v/v in PBS) for positive control

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Erythrocyte Preparation:

-

Wash erythrocytes three times in cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspend the erythrocyte pellet to a final concentration of 2% (v/v) in PBS.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in PBS in a 96-well plate. A typical starting concentration is 250 µg/mL with 2-fold dilutions.[4]

-

Add 100 µL of the 2% erythrocyte suspension to each well containing the this compound dilutions.

-

For the positive control (100% lysis), add 100 µL of 1% Triton X-100 to erythrocytes.

-

For the negative control (0% lysis), add 100 µL of PBS to erythrocytes.

-

-

Incubation:

-

Incubate the plate at 37°C for 45 minutes.[4]

-

-

Measurement:

-

Centrifuge the plate at 1000 x g for 5 minutes to pellet intact erythrocytes.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 416 nm to quantify hemoglobin release.[4]

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Cytotoxicity Assay (LDH Release)

This assay measures cell membrane damage by quantifying the release of lactate dehydrogenase (LDH) from the cytosol of lysed cells.

Materials:

-

Target cells (e.g., RAW264.7 macrophages)

-

Cell culture medium

-

Purified this compound

-

LDH cytotoxicity assay kit

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions.

-

Include a vehicle control (medium only) and a positive control for maximum LDH release (lysis buffer provided in the kit).

-

-

Incubation:

-

Incubate the plate for a specified time (e.g., 6 hours) at 37°C in a CO₂ incubator.[8]

-

-

LDH Measurement:

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.

-

-

Data Analysis:

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which is analogous to the hemolysis calculation.

-

Calcium Influx Assay

This protocol measures the increase in intracellular calcium concentration in response to this compound.

Materials:

-

Target cells (e.g., neutrophils)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Purified this compound

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Loading:

-

Incubate the target cells with the calcium indicator dye (e.g., Fura-2 AM) in HBSS according to the dye manufacturer's instructions. This allows the dye to enter the cells.

-

Wash the cells to remove extracellular dye.

-

-

Measurement:

-

Resuspend the cells in HBSS and place them in the fluorometer or on the microscope stage.

-

Record the baseline fluorescence.

-

Add this compound to the cell suspension and continue to record the fluorescence over time. An increase in fluorescence indicates an influx of Ca²⁺.[6]

-

-

Data Analysis:

-

The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. The data can be calibrated to determine the absolute calcium concentrations if required.

-

Conclusion

This compound is a multifaceted virulence factor that contributes significantly to the pathogenesis of S. aureus infections through both direct cell lysis and the activation of host inflammatory responses. This technical guide has provided a consolidated overview of the foundational research into its function, including quantitative data on its activity, detailed descriptions of its mechanisms of action, and standardized protocols for its study. A thorough understanding of these fundamental principles is essential for the development of novel therapeutic strategies aimed at neutralizing the pathogenic effects of this potent toxin.

References

- 1. Delta-toxin, unlike melittin, has only hemolytic activity and no antimicrobial activity: rationalization of this specific biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. Conformation and activity of delta-lysin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of the octameric pore of staphylococcal γ-hemolysin reveals the β-barrel pore formation mechanism by two components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Lipid Interactions in Simulations of the α-Hemolysin Ion-Channel-Forming Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Delta-Hemolysin and its Interaction with Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-hemolysin (δ-hemolysin), a 26-amino acid peptide toxin produced by Staphylococcus aureus, plays a significant role in the bacterium's pathogenesis through its potent membrane-disrupting activities. This technical guide provides an in-depth examination of the molecular interactions between this compound and lipid bilayers. It covers the structural characteristics of the toxin, its concentration-dependent mechanisms of membrane perturbation, pore formation, and eventual membrane solubilization. Furthermore, this guide details the downstream cellular consequences of these interactions, with a particular focus on the induction of mast cell degranulation and the role of calcium signaling. Quantitative data on the biophysical parameters of these interactions are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this area. Visualizations of the toxin's mechanism and associated signaling pathways are presented to offer a clear and comprehensive understanding of this compound's function, aiming to support research and development efforts in antimicrobial therapies and toxin-targeted drug discovery.

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening systemic diseases. Its virulence is attributed to a diverse arsenal of secreted toxins, among which is this compound (also referred to as δ-lysin or Hld).[1][2] This small, alpha-helical peptide has been a subject of study for nearly five decades, serving as a model for understanding peptide-membrane interactions.[1][2] this compound exhibits lytic activity against a broad spectrum of mammalian cells, including erythrocytes, as well as subcellular structures like lysosomes and bacterial protoplasts.[1][3] Its mode of action is predicated on a direct interaction with target cell membranes, a process that is highly dependent on the toxin's concentration.[1][2] At lower concentrations, it perturbs the lipid bilayer, while at higher concentrations, it can lead to pore formation and ultimately, detergent-like solubilization of the membrane.[1] This guide will delve into the technical details of these interactions, providing quantitative data, experimental methodologies, and visual representations of the underlying molecular processes.

Structure and Properties of this compound

This compound is a 26-amino acid peptide with a somewhat hydrophobic character and a net neutral charge.[1][2] Structural studies have revealed that upon interacting with a membrane environment, it adopts an alpha-helical and amphipathic conformation.[1][2] This structure is crucial for its membrane-disrupting activity. The peptide's charge plays a significant role in its interaction with membranes; positively charged variants have been shown to exhibit increased hemolytic activity.[1][2]

Interaction with Lipid Bilayers

The interaction of this compound with lipid bilayers is a multi-step process that is influenced by both the toxin's concentration and the composition of the lipid membrane.

Concentration-Dependent Mechanism

The activity of this compound is highly concentration-dependent, following a three-stage model:

-

Surface Adsorption and Perturbation: At low concentrations, this compound monomers adsorb onto the surface of the lipid bilayer in a parallel orientation. This initial binding causes a slight perturbation of the membrane structure.[1]

-

Pore Formation: As the concentration of membrane-bound peptides increases, they begin to self-associate into transient, pore-like structures. These aggregates disrupt the membrane integrity, potentially inducing local curvature strain and leading to the efflux of cytoplasmic contents and lipid flip-flop.[1]

-

Detergent-like Solubilization: At concentrations above a critical threshold, this compound acts like a detergent, causing a complete disintegration of the membrane into smaller lipid-peptide micelles.[1]

dot

Figure 1: Concentration-dependent mechanism of this compound.

Lipid Specificity

This compound shows a preference for binding to lipid-disordered domains within the membrane.[1][2] This suggests that the presence of lipid-ordered domains, such as lipid rafts, may indirectly enhance the toxin's activity by concentrating it in the disordered regions.[1][2]

Quantitative Data on this compound-Lipid Interactions

The following tables summarize key quantitative parameters related to the interaction of this compound and related toxins with lipid bilayers.

| Parameter | Value/Range | Lipid System | Method | Reference |

| Binding Affinity (Kd) | Data not available | - | - | - |

| Pore Conductance | 70-100 pS ('small') | Planar lipid bilayer in 0.5 M KCl | Single-channel conductance | [4] |

| ~450 pS ('large') | Planar lipid bilayer in 0.5 M KCl | Single-channel conductance | [4] | |

| Effect on Lipid Order | Orders lipids near Tc | Dipalmitoylphosphatidylcholine (DPPC) | 2H-NMR | [2] |

| Disorders lipids above Tc | Dipalmitoylphosphatidylcholine (DPPC) | 2H-NMR | [2] |

Table 1: Biophysical parameters of this compound interaction with lipid bilayers.

| Toxin | Interaction Energy (kcal/mol) | Hydrophobic Thickness (Å) | Lipid System | Method | Reference |

| α-Hemolysin | -164 ± 0.4 | 23.5 ± 0.9 | 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) | Molecular Dynamics | [1] |

| α-Hemolysin | -126 ± 1.8 | Not specified | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Molecular Dynamics | [1] |

Table 2: Comparative data from the related alpha-hemolysin toxin.

Signaling Pathways Activated by this compound

The interaction of this compound with cell membranes can trigger intracellular signaling cascades, most notably in mast cells.

Mast Cell Degranulation

This compound is a potent inducer of mast cell degranulation, a process that leads to the release of inflammatory mediators such as histamine and tryptase.[5][6] This activation is dose-dependent and results in both the release of pre-formed granular contents and cell lysis at higher concentrations.[5][6]

dot

Figure 2: Signaling pathway of this compound-induced mast cell degranulation.

Calcium Signaling

A key event in this compound-induced cellular activation is an increase in intracellular calcium concentration ([Ca²⁺]i). The formation of pores in the plasma membrane leads to an influx of extracellular calcium, which acts as a second messenger to trigger downstream events like mast cell degranulation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with lipid bilayers and its cellular effects.

Preparation of Lipid Vesicles

This protocol describes the preparation of large unilamellar vesicles (LUVs) by extrusion, a common model system for studying peptide-membrane interactions.

Materials:

-

Phospholipids (e.g., DMPC, POPC) in chloroform

-

Glass test tubes

-

Nitrogen or argon gas

-

Vacuum pump

-

Buffered saline solution (e.g., HBS)

-

Dry ice/ethanol bath

-

37°C water bath

-

Liposome extruder device (e.g., Liposofast)

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass syringes

Procedure:

-

Dispense the desired amount of phospholipid solution into a glass test tube.

-

Dry the lipids under a gentle stream of nitrogen or argon gas to form a thin film. Further dry under high vacuum for at least 1 hour to remove residual solvent.

-

Add the buffered saline solution to the dried lipid film and incubate for 1 hour at a temperature above the lipid's phase transition temperature (Tc) with intermittent agitation.

-

Vortex the tube vigorously to form a milky suspension of multilamellar vesicles (MLVs).

-

Subject the MLV suspension to five cycles of freezing in a dry ice/ethanol bath and thawing in a 37°C water bath.

-

Assemble the liposome extruder with two polycarbonate membranes according to the manufacturer's instructions.

-

Load the lipid suspension into a glass syringe and pass it through the extruder into a second syringe. Repeat this extrusion process for a total of at least 11 passes to form LUVs of a uniform size.

-

Store the resulting LUV suspension at 4°C.

dot

Figure 3: Workflow for the preparation of large unilamellar vesicles.

Vesicle Leakage Assay

This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Materials:

-

LUVs prepared as described in section 6.1, with a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or calcein) encapsulated.

-

This compound solution of known concentration.

-

Fluorometer.

-

Triton X-100 solution (for 100% lysis control).

Procedure:

-

Prepare a suspension of dye-loaded LUVs in a cuvette.

-

Record the baseline fluorescence.

-

Inject a known concentration of this compound into the cuvette and immediately start recording the fluorescence intensity over time. An increase in fluorescence indicates dye release and de-quenching.

-

After the reaction has reached a plateau, add Triton X-100 to lyse all vesicles and record the maximum fluorescence.

-

Calculate the percentage of dye leakage as a function of time.

Mast Cell Degranulation Assay

This protocol measures mast cell degranulation by quantifying the release of tryptase and lactate dehydrogenase (LDH).[5][6]

Materials:

-

Human mast cell line (e.g., HMC-1).

-

This compound solution.

-

Cell culture medium.

-

Lysis buffer (for positive control).

-

Tryptase activity assay kit.

-

LDH cytotoxicity assay kit.

-

Spectrophotometer or microplate reader.

Procedure:

-

Culture HMC-1 cells to the desired density.

-

Incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Include negative (medium alone) and positive (lysis buffer) controls.

-

Centrifuge the cell suspensions to pellet the cells.

-

Collect the supernatants.

-

Measure the tryptase activity in the supernatants using a colorimetric substrate assay according to the kit manufacturer's instructions.

-

Measure the LDH activity in the supernatants using a colorimetric assay according to the kit manufacturer's instructions.

-

Calculate the percentage of tryptase and LDH release relative to the positive control.

Intracellular Calcium Measurement

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon exposure to this compound.

Materials:

-

Adherent or suspension cells.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

This compound solution.

-

Fluorescence microscope or plate reader with kinetic reading capabilities.

-

Ionomycin (for positive control).

-

EGTA (for chelating extracellular calcium).

Procedure:

-

Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye and Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Place the cells in the fluorescence imaging or reading instrument and record the baseline fluorescence.

-

Add this compound to the cells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

At the end of the experiment, add ionomycin to elicit a maximal calcium response, followed by EGTA to determine the minimal fluorescence signal.

-

Calibrate the fluorescence signals to determine the intracellular calcium concentration.

Conclusion

This compound represents a fascinating and medically relevant example of a peptide toxin that exerts its pathogenic effects through direct interactions with lipid bilayers. Its concentration-dependent mechanism, ranging from subtle membrane perturbation to complete solubilization, underscores the complex biophysical principles governing these interactions. The ability of this compound to trigger potent cellular responses, such as mast cell degranulation via calcium-dependent pathways, highlights its importance in the inflammatory processes associated with S. aureus infections. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the molecular details of this compound's action and to explore novel therapeutic strategies aimed at neutralizing its detrimental effects. A deeper understanding of these fundamental peptide-lipid interactions will be crucial in the ongoing battle against staphylococcal diseases.

References

- 1. Mechanism and kinetics of delta-lysin interaction with phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delta-haemolysin from Staphylococcus aureus and model membranes. A solid-state 2H-NMR and 31P-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lytic effects of melittin and delta-haemolysin from Staphylococcus aureus on vesicles of dipalmitoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Properties of ion channels formed by Staphylococcus aureus delta-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation [frontiersin.org]

An In-depth Technical Guide to the Core Biological Functions of Staphylococcal Delta-Toxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental biological functions of staphylococcal delta-toxin (δ-toxin), a key virulence factor of Staphylococcus aureus. This document delves into its molecular characteristics, mechanisms of action, and its multifaceted interactions with host cells, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts: Molecular Profile and Mechanism of Action

Staphylococcal delta-toxin is a 26-amino acid, amphipathic peptide belonging to the Phenol-Soluble Modulin (PSM) family of toxins.[1][2] Its production is regulated by the Accessory Gene Regulator (agr) quorum-sensing system, with the hld gene encoding the toxin being located within the coding sequence of RNAIII.[2][3] The amphipathic, alpha-helical structure of delta-toxin confers detergent-like properties, allowing it to interact directly with and disrupt cell membranes without a specific receptor.[1] This interaction leads to the formation of short-lived pores, resulting in cell lysis and death.[1]

Data Presentation: Quantitative Analysis of Delta-Toxin Activity

The biological activity of delta-toxin has been quantified across various experimental systems. The following tables summarize key quantitative data regarding its cytolytic and immunomodulatory functions.

| Parameter | Cell Type | Value | Reference |

| Hemolytic Activity | |||

| Lytic Concentration | Horse Red Blood Cells | Starting concentration of 250 µg/mL showed significant lysis. | |

| Lytic Concentration | Human Erythrocytes | Directly proportional to toxin concentration. | [4] |

| Cytotoxicity | |||

| Mast Cell Degranulation | Murine Mast Cells | 30 µg/mL of synthetic δ-toxin induces robust degranulation.[5] | [5] |

| Neutrophil Oxygen Radical Production | Human Neutrophils | Triggered at 0.15 to 15 µg/mL.[6] | [6] |

| Immunomodulation | |||

| TNF-α Induction | Human Monocytes | Induced by non-cytotoxic concentrations. | [1][2] |

| FPR2 Activation | Human Neutrophils | Sensed at nanomolar concentrations. | [7] |

| IL-8 Release | Primary Human Keratinocytes | Induced by FPR activation. | [8][9] |

Table 1: Quantitative Summary of Staphylococcal Delta-Toxin Biological Activities. This table provides a comparative overview of the concentrations at which delta-toxin exerts its various biological effects on different host cell types.

| Strain Type | Toxin Production Range (mAU²) | Median Production (mAU²) | Reference |

| Methicillin-Sensitive S. aureus (MSSA) | Higher than MRSA | >8,000 | [10] |

| Methicillin-Resistant S. aureus (MRSA) | Lower than MSSA | Not specified | [10] |

| Overall Clinical Isolates | 0 to 97,234 | >8,000 | [10] |

Table 2: Variability in Delta-Toxin Production Among S. aureus Strains. This table highlights the significant strain-dependent variation in delta-toxin production, as measured by high-performance liquid chromatography (HPLC).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of staphylococcal delta-toxin.

Hemolysis Assay (Blood Agar Plate Method)

This protocol is adapted from methodologies used to assess the hemolytic activity of delta-toxin on red blood cells.[10]

Objective: To qualitatively or semi-quantitatively determine the hemolytic activity of S. aureus strains.

Materials:

-

Tryptic Soy Agar (TSA) plates

-

5% defibrinated rabbit or sheep blood

-

S. aureus strains for testing

-

Beta-hemolytic S. aureus strain (for synergistic hemolysis)

-

Incubator at 37°C

-

Refrigerator at 4°C

-

Lightbox for visualization

Procedure:

-

Prepare TSA plates supplemented with 5% rabbit blood (preferred for delta-toxin susceptibility) or sheep blood.[10]

-

For direct hemolysis, spot individual S. aureus colonies onto the blood agar plate.

-

For synergistic hemolysis, streak a known beta-hemolytic S. aureus strain down the center of the plate.[11] Then, streak the test strains perpendicular to the central streak, without touching it.[11]

-